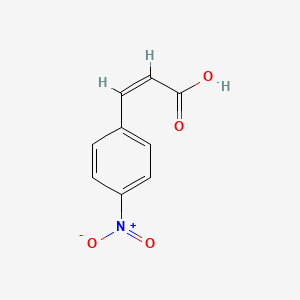

z-4-Nitrocinnamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H7NO4 |

|---|---|

Molecular Weight |

193.16 g/mol |

IUPAC Name |

(Z)-3-(4-nitrophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H7NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)/b6-3- |

InChI Key |

XMMRNCHTDONGRJ-UTCJRWHESA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C(=O)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Profile of (Z)-4-Nitrocinnamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-4-nitrocinnamic acid, a compound of interest in various chemical and pharmaceutical research areas. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of (Z)-4-nitrocinnamic acid. The data presented here were obtained from a solution of the compound in a suitable deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum of (Z)-4-nitrocinnamic acid is characterized by distinct signals corresponding to the aromatic and olefinic protons. The cis-configuration of the double bond significantly influences the coupling constant between the vinylic protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α (vinylic) | 6.1 - 6.3 | Doublet | ~12-13 |

| H-β (vinylic) | 7.0 - 7.2 | Doublet | ~12-13 |

| H-2, H-6 (aromatic) | 7.8 - 8.0 | Doublet | ~8-9 |

| H-3, H-5 (aromatic) | 8.2 - 8.4 | Doublet | ~8-9 |

| -COOH | 12.0 - 13.0 | Broad Singlet | - |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (carboxyl) | 166 - 168 |

| C-α (vinylic) | 118 - 120 |

| C-β (vinylic) | 140 - 142 |

| C-1 (aromatic) | 140 - 142 |

| C-2, C-6 (aromatic) | 129 - 131 |

| C-3, C-5 (aromatic) | 123 - 125 |

| C-4 (aromatic) | 148 - 150 |

Note: Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of (Z)-4-nitrocinnamic acid shows prominent absorption bands corresponding to the carboxylic acid, nitro group, and the carbon-carbon double bond.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C=O stretch (carboxylic acid) | 1680 - 1710 | Strong |

| C=C stretch (alkene, cis) | 1630 - 1645 | Medium |

| NO₂ asymmetric stretch | 1510 - 1530 | Strong |

| NO₂ symmetric stretch | 1340 - 1360 | Strong |

| C-O stretch (carboxylic acid) | 1280 - 1320 | Medium |

| =C-H bend (cis) | 675 - 730 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of (Z)-4-nitrocinnamic acid is characterized by strong absorption in the UV region, arising from π-π* transitions within the conjugated system. The less planar cis-isomer typically exhibits a slightly blue-shifted λmax and a lower molar absorptivity compared to its trans counterpart.

| Parameter | Value | Solvent |

| λmax | ~262 nm | Ethanol or Methanol |

| Molar Absorptivity (ε) | ~10,000 - 15,000 L mol⁻¹ cm⁻¹ | Ethanol or Methanol |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and comparison.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.[1] The sample is prepared by dissolving approximately 5-10 mg of (Z)-4-nitrocinnamic acid in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing TMS as an internal standard. For ¹³C NMR, a larger number of scans may be required to achieve a good signal-to-noise ratio.

IR Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal.

UV-Vis Spectroscopy

UV-Vis absorption spectra are recorded on a double-beam UV-Vis spectrophotometer.[2] A stock solution of (Z)-4-nitrocinnamic acid is prepared by accurately weighing the sample and dissolving it in a UV-grade solvent (e.g., ethanol or methanol) in a volumetric flask. Serial dilutions are then performed to obtain a solution with an absorbance in the optimal range (typically 0.2 - 0.8). The spectrum is recorded in a 1 cm path length quartz cuvette against a solvent blank.

Workflow and Data Analysis

The general workflow for obtaining and analyzing the spectroscopic data for (Z)-4-nitrocinnamic acid is outlined below.

Caption: Workflow for Spectroscopic Analysis of (Z)-4-Nitrocinnamic Acid.

References

An In-depth Technical Guide to (Z)-4-Nitrocinnamic Acid: Physicochemical Properties and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-4-Nitrocinnamic acid, the cis isomer of 4-nitrocinnamic acid, is a photosensitive organic compound with potential applications in medicinal chemistry and materials science. While the trans isomer, (E)-4-nitrocinnamic acid, is more common and well-characterized, the distinct stereochemistry of the (Z)-isomer imparts unique physicochemical properties and biological activities that are of growing interest to the scientific community. This technical guide provides a comprehensive overview of the physical and chemical properties of (Z)-4-Nitrocinnamic acid, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological significance.

Physicochemical Properties

The physical and chemical properties of (Z)-4-Nitrocinnamic acid are intrinsically linked to its molecular structure. The presence of the nitro group, a strong electron-withdrawing group, and the carboxylic acid moiety, combined with the cis configuration of the alkene bond, dictates its reactivity, solubility, and spectral characteristics.

Table 1: Physical Properties of 4-Nitrocinnamic Acid Isomers

| Property | (Z)-4-Nitrocinnamic Acid | (E)-4-Nitrocinnamic Acid |

| Molecular Formula | C₉H₇NO₄[1][2] | C₉H₇NO₄[1][2] |

| Molecular Weight | 193.16 g/mol [1][2] | 193.16 g/mol [1][2] |

| Appearance | Yellow crystalline powder[1] | Yellow needle-like crystals[1][3] |

| Melting Point | 133-137 °C (literature value for a similar cis-cinnamic acid) | 288-291 °C[4][5] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Sparingly soluble in water.[6] | Insoluble in water; soluble in DMSO.[1][2] |

| pKa | Predicted: 4.07 ± 0.10[2] | Predicted: 4.07 ± 0.10[2] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of (Z)-4-Nitrocinnamic acid, allowing for differentiation from its trans isomer.

Table 2: Spectroscopic Data of 4-Nitrocinnamic Acid Isomers

| Spectrum | (Z)-4-Nitrocinnamic Acid (Expected) | (E)-4-Nitrocinnamic Acid |

| ¹H NMR | Olefinic protons with a smaller coupling constant (J ≈ 12 Hz) | Olefinic protons with a larger coupling constant (J ≈ 16 Hz)[7] |

| ¹³C NMR | Distinct chemical shifts for the carboxylic acid and olefinic carbons compared to the (E)-isomer. | Available data in DMSO-d₆.[8] |

| IR (KBr, cm⁻¹) | C=O stretch, C=C stretch, N-O asymmetric and symmetric stretches, aromatic C-H and C=C bands. | Available spectra show characteristic peaks.[9] |

| UV-Vis (λmax) | Expected to have a slightly different λmax and molar absorptivity compared to the (E)-isomer. | Available data in various solvents. |

Note: While specific, complete spectra for pure (Z)-4-Nitrocinnamic acid are not widely published, the expected characteristics are based on the known spectroscopic behavior of cis and trans isomers of cinnamic acid derivatives.

Experimental Protocols

Synthesis of (Z)-4-Nitrocinnamic Acid via Photochemical Isomerization

The most common method for obtaining the (Z)-isomer of cinnamic acids is through the photochemical isomerization of the more stable (E)-isomer.

Workflow for the Synthesis of (Z)-4-Nitrocinnamic Acid

Detailed Methodology:

-

Dissolution: Dissolve a known quantity of (E)-4-Nitrocinnamic acid in a suitable solvent, such as methanol or acetonitrile, in a quartz reaction vessel. The concentration should be optimized to allow for efficient light penetration.

-

Irradiation: Irradiate the solution with a UV lamp, typically emitting at 254 nm. The reaction should be carried out with stirring to ensure uniform exposure.

-

Monitoring: The progress of the isomerization can be monitored by taking small aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A photostationary state, a mixture of both isomers, will eventually be reached.

-

Solvent Removal: Once the photostationary state is achieved, the solvent is removed under reduced pressure.

-

Separation: The resulting mixture of (Z) and (E) isomers can be separated by column chromatography on silica gel or by fractional crystallization. The difference in polarity and solubility between the two isomers allows for their separation.

-

Characterization: The purified (Z)-4-Nitrocinnamic acid should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its stereochemistry (a smaller coupling constant for the olefinic protons is indicative of the cis isomer), and its purity assessed by melting point analysis and HPLC.

Characterization Techniques

Workflow for Characterization of (Z)-4-Nitrocinnamic Acid

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired in a deuterated solvent such as DMSO-d₆ or CDCl₃. The key diagnostic feature for the (Z)-isomer is the coupling constant (J-value) between the two vinylic protons in the ¹H NMR spectrum, which is typically around 12 Hz, as opposed to ~16 Hz for the (E)-isomer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum can be obtained using a KBr pellet or as a mull. Characteristic absorption bands for the carboxylic acid O-H stretch, C=O stretch, C=C stretch of the alkene, and the asymmetric and symmetric stretches of the nitro group should be identified.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum should be recorded in a suitable solvent (e.g., ethanol or methanol). The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) provide information about the electronic transitions within the molecule.

-

Melting Point Determination: The melting point of the purified compound should be determined using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.

Biological Activity and Signaling Pathways

While most of the research on the biological activity of 4-nitrocinnamic acid has not specified the isomer or has focused on the (E)-isomer, the compound has shown inhibitory effects against certain enzymes. It is plausible that the (Z)-isomer exhibits differential activity due to its different three-dimensional structure, which would affect its binding to enzyme active sites.

Tyrosinase Inhibition

4-Nitrocinnamic acid has been identified as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[6] Inhibition of this enzyme is a target for agents used in the treatment of hyperpigmentation and in cosmetics for skin whitening.

Logical Relationship in Tyrosinase Inhibition

References

- 1. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4-Nitrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

4-Nitrocinnamic acid is a yellow crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₇NO₄ |

| Molecular Weight | 193.16 g/mol [2][3] |

| Melting Point | 289 °C (decomposes)[4] |

| CAS Number | 619-89-6 (for trans-isomer)[3] |

| Solubility | Sparingly soluble in water, more soluble in organic solvents like ethanol and acetone.[1] |

Synthesis and Crystallization

The synthesis of 4-nitrocinnamic acid, predominantly yielding the trans-isomer, can be achieved through various methods. A common laboratory-scale synthesis is the Perkin reaction.

Experimental Protocol: Perkin Reaction

This protocol describes the synthesis of trans-4-nitrocinnamic acid from 4-nitrobenzaldehyde and acetic anhydride.

Materials:

-

4-nitrobenzaldehyde

-

Acetic anhydride

-

Freshly fused sodium acetate

-

Concentrated hydrochloric acid

-

Ethanol (95%)

-

Aqueous ammonia

-

Sulfuric acid

Procedure:

-

A mixture of 4-nitrobenzaldehyde, acetic anhydride, and freshly fused sodium acetate is heated under reflux.

-

The reaction mixture is then poured into water, and the resulting precipitate is collected by filtration.

-

The crude product is dissolved in a dilute aqueous ammonia solution and filtered to remove any insoluble impurities.

-

The filtrate is then acidified with dilute sulfuric acid to precipitate the trans-4-nitrocinnamic acid.

-

The precipitate is collected, washed with water, and can be further purified by recrystallization from ethanol to yield pale yellow crystals.[5]

References

Solubility Profile of (Z)-4-Nitrocinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of (Z)-4-Nitrocinnamic acid. Due to a scarcity of publicly available quantitative solubility data for the (Z)-isomer, this document outlines the known solubility characteristics of the more extensively studied (E)-isomer, discusses the theoretical solubility behavior of the (Z)-isomer based on stereochemistry, and provides a detailed experimental protocol for its empirical determination. This guide is intended to be a valuable resource for researchers working with 4-Nitrocinnamic acid isomers in various scientific and industrial applications, including pharmaceutical development.

Introduction to 4-Nitrocinnamic Acid Isomers

4-Nitrocinnamic acid exists as two geometric isomers: (E)-4-Nitrocinnamic acid (trans) and (Z)-4-Nitrocinnamic acid (cis). The spatial arrangement of the substituents around the carbon-carbon double bond significantly influences their physical and chemical properties, including solubility. The (E)-isomer is generally more stable and thus more commonly studied. Information on the physicochemical properties of the (Z)-isomer is limited.

Solubility Data

(Z)-4-Nitrocinnamic Acid

As of the latest literature review, specific quantitative solubility data for (Z)-4-Nitrocinnamic acid in various solvents could not be located in publicly accessible databases and scientific journals.

(E)-4-Nitrocinnamic Acid (for comparison)

The trans-isomer, (E)-4-Nitrocinnamic acid, is generally described as being sparingly soluble in water but shows better solubility in organic solvents.[1] Qualitative solubility information is summarized in the table below.

| Solvent | Solubility | Reference |

| Water | Insoluble/Sparingly Soluble | [1] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Theoretical Considerations for (Z)-Isomer Solubility

In general, cis ((Z))-isomers of organic acids tend to be more soluble in polar solvents than their trans ((E))-counterparts.[2][3] This difference is often attributed to the following factors:

-

Polarity: The bent shape of cis-isomers can lead to a net dipole moment, making them more polar than the often more symmetrical and less polar trans-isomers.[2] This increased polarity enhances interactions with polar solvent molecules.

-

Crystal Packing: The less regular shape of cis-isomers can hinder efficient packing into a crystal lattice.[1] This results in weaker intermolecular forces in the solid state, meaning less energy is required to break the crystal lattice and dissolve the solute.

Based on these principles, it is hypothesized that (Z)-4-Nitrocinnamic acid will exhibit greater solubility in polar solvents such as water, ethanol, and acetone compared to (E)-4-Nitrocinnamic acid.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like (Z)-4-Nitrocinnamic acid using the isothermal saturation method followed by gravimetric analysis.

Principle

An excess amount of the solute is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. A known volume of the saturated solution is then carefully separated, and the solvent is evaporated. The mass of the remaining solute is determined gravimetrically to calculate the solubility.

Materials and Apparatus

-

(Z)-4-Nitrocinnamic acid

-

Selected solvents (e.g., water, ethanol, acetone, etc.)

-

Thermostatic shaker bath or magnetic stirrer with hotplate

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of (Z)-4-Nitrocinnamic acid to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a compatible filter.

-

-

Gravimetric Analysis:

-

Transfer the known volume of the saturated solution into a pre-weighed, dry evaporation dish.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the melting point of (Z)-4-Nitrocinnamic acid.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of saturated solution withdrawn in mL) * 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of (Z)-4-Nitrocinnamic acid.

Conclusion

While quantitative solubility data for (Z)-4-Nitrocinnamic acid remains elusive in the current body of scientific literature, established principles of stereoisomerism suggest it is likely more soluble in polar solvents than its (E)-isomer. The provided experimental protocol offers a robust method for empirically determining the solubility of (Z)-4-Nitrocinnamic acid in various solvents, which is crucial for its application in research and development. The generation of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

Cis-trans isomerization of 4-nitrocinnamic acid

An In-depth Technical Guide to the Cis-trans Isomerization of 4-Nitrocinnamic Acid

Abstract

This technical guide offers a comprehensive examination of the cis-trans isomerization of 4-nitrocinnamic acid, a cornerstone of photochemistry with significant implications for materials science and pharmacology. It delineates the photochemical and thermal mechanisms governing this transformation, presents key quantitative data in a structured format, and provides detailed experimental protocols for its induction and analysis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this photoresponsive molecular system.

Introduction

Cis-trans isomerization, a form of photoisomerization, describes the conversion of a molecule between its geometric isomers upon the absorption of energy. In 4-nitrocinnamic acid, this process involves the interconversion between the thermodynamically more stable trans (E) isomer and the less stable cis (Z) isomer. This reversible photochromic behavior is typically initiated by ultraviolet (UV) light, which favors the formation of the cis isomer. The reverse reaction, from cis back to trans, can be triggered by visible light or can occur thermally in the dark.[1][2][3] The ability to control molecular geometry with light makes 4-nitrocinnamic acid and its derivatives highly valuable in the development of photoswitchable materials, molecular switches, and photolabile protecting groups for applications such as targeted drug delivery.

Mechanisms of Isomerization

The isomerization of 4-nitrocinnamic acid can be induced through two primary pathways: photochemical and thermal.

Photochemical Isomerization

The photochemical pathway is initiated when the trans-4-nitrocinnamic acid molecule absorbs a photon, typically in the UV range. This absorption of energy excites the molecule from its ground state (S₀) to an excited singlet state (S₁). From this state, the molecule can undergo intersystem crossing to a more stable, longer-lived triplet state (T₁). It is in this excited triplet state that the energy barrier for rotation around the central carbon-carbon double bond is significantly lowered. This allows for the rotation that leads to the formation of the cis isomer, which then relaxes back to its ground state (S₀).[4] The reverse cis-to-trans isomerization can also be photochemically driven, often using a different wavelength of light.

Caption: Photochemical isomerization pathway of 4-nitrocinnamic acid.

Thermal Isomerization

The cis isomer of 4-nitrocinnamic acid is sterically hindered and less thermodynamically stable than the trans isomer. Consequently, the cis form can spontaneously revert to the trans form over time in a process known as thermal isomerization. The rate of this relaxation is highly dependent on factors such as the solvent polarity and the temperature of the environment.[5] The process involves overcoming a specific activation energy barrier to allow for rotation around the double bond.[6]

Quantitative Data Summary

The efficiency and kinetics of the isomerization process are described by several key parameters. The following table summarizes typical quantitative data for cinnamic acid derivatives.

| Parameter | Value Range | Conditions |

| Photochemical Quantum Yield (Φtrans→cis) | 0.1 - 0.4 | Solution, UV irradiation (e.g., 313 nm) |

| Photochemical Quantum Yield (Φcis→trans) | 0.2 - 0.5 | Solution, UV/Visible irradiation (e.g., >360 nm) |

| Activation Energy (Ea) for thermal cis→trans | 80 - 120 kJ/mol | Varies with solvent polarity |

| Rate Constant (k) for thermal cis→trans | 10-5 - 10-3 s-1 | Room temperature, dependent on solvent |

Note: Specific values can vary significantly based on the solvent, temperature, and exact experimental setup.[5][7]

Experimental Protocols

This section details the methodologies for inducing and analyzing the cis-trans isomerization of 4-nitrocinnamic acid.

Sample Preparation

-

Dissolution: Prepare a stock solution of trans-4-nitrocinnamic acid in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) at a concentration typically between 10⁻⁵ M and 10⁻⁴ M.

-

Cuvette: Use a quartz cuvette for all UV-Vis spectroscopic measurements to ensure transparency in the required wavelength range.

-

Clarity: Ensure the solution is completely dissolved and free of any particulate matter before analysis.

Photochemical Isomerization Workflow

The following workflow outlines the steps for a typical photoisomerization experiment.

Caption: General experimental workflow for photochemical isomerization.

-

Initial Spectrum: Record the baseline UV-Vis absorption spectrum of the solution. The trans isomer has a characteristic strong absorbance peak.

-

UV Irradiation: Expose the solution to a UV light source (e.g., a mercury lamp with a filter or a UV LED) at a wavelength corresponding to the absorbance maximum of the trans isomer.

-

Monitoring: At set time intervals, temporarily halt the irradiation and record the UV-Vis spectrum. The formation of the cis isomer is observed by the decrease in the trans peak and the evolution of the cis isomer's spectral features.

-

Photostationary State: Continue this process until the absorption spectrum no longer changes, indicating that a photostationary state (an equilibrium mixture of cis and trans isomers) has been achieved.

Thermal Isomerization Protocol

-

Prepare cis-rich solution: Irradiate a sample as described above to reach the photostationary state, which will be enriched with the cis isomer.

-

Incubation: Place the cuvette in a light-proof, temperature-controlled environment, such as the chamber of a UV-Vis spectrophotometer set to a specific temperature.

-

Kinetic Monitoring: Record the UV-Vis spectrum at regular intervals over time. The thermal back-isomerization to the trans form will be observed as an increase in the absorbance of the trans isomer's peak.

-

Data Analysis: The rate constant (k) of the thermal isomerization can be calculated by fitting the change in absorbance over time to a first-order kinetic model. Performing this experiment at various temperatures allows for the determination of the activation energy (Ea) using the Arrhenius equation.

Key Analytical Techniques

-

UV-Vis Spectroscopy: The primary method for real-time monitoring of the isomerization process, as the cis and trans isomers have distinct absorption spectra.

-

High-Performance Liquid Chromatography (HPLC): Used to physically separate the cis and trans isomers, allowing for precise quantification of their ratio in a mixture.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the cis and trans isomers, as the coupling constants for the vinylic protons are characteristically different for each isomer.

Applications in Drug Development and Research

The photoswitchable nature of 4-nitrocinnamic acid provides a powerful tool in several advanced research areas:

-

Photolabile Protecting Groups: The cinnamic acid moiety can be used as a "cage" for a bioactive molecule. The caged drug is inactive until it is exposed to light of a specific wavelength, which causes the isomerization and subsequent cleavage of the protecting group, releasing the active drug with high spatial and temporal control.

-

Photoswitchable Therapeutics: By incorporating a photoswitchable unit into a drug's structure, its biological activity can be turned on or off with light. The different geometries of the cis and trans isomers can lead to different binding affinities for a biological target, enabling photoregulation of its therapeutic effect.

-

Controlled Release Systems: Isomerization can induce changes in the physical properties of a material, such as polarity or shape. This principle can be applied to drug delivery systems where light triggers the disruption of a carrier (e.g., a vesicle or polymer matrix) to release an encapsulated drug.

Conclusion

The cis-trans isomerization of 4-nitrocinnamic acid is a robust and well-characterized photochemical process with significant utility in both fundamental and applied sciences. Its predictable response to light and heat allows for the precise manipulation of molecular structure and function. This guide has provided a detailed overview of the core mechanisms, quantitative parameters, and experimental methodologies related to this process. A thorough understanding of these principles is essential for leveraging the full potential of this and similar photoswitchable molecules in the design of next-generation smart materials, targeted therapies, and advanced molecular devices.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. [PDF] The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4’-Nitroazobenzene are Highly Influenced by Solvent Polarity | Semantic Scholar [semanticscholar.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to (Z)-4-Nitrocinnamic Acid: Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-nitrocinnamic acid, with a particular focus on the (Z)-isomer. Due to the challenges in isolating the pure (Z)-isomer, much of the available data pertains to the more stable (E)-isomer. This guide will address the CAS number ambiguity, detail synthesis methodologies for both isomers, present spectral and physical data, and discuss known biological activities.

Physicochemical Properties and Isomer Identification

4-Nitrocinnamic acid exists as two geometric isomers: (E)-4-nitrocinnamic acid (trans) and (Z)-4-nitrocinnamic acid (cis). The trans isomer is the more thermodynamically stable and commercially available form. The cis isomer is typically generated through photochemical isomerization of the trans isomer and is often present in a mixture.

A definitive, separate CAS Registry Number for (Z)-4-Nitrocinnamic acid is not readily found in major chemical databases. The CAS number 619-89-6 is consistently assigned to 4-Nitrocinnamic acid, predominantly the (E)-isomer[1][2][3]. Another CAS number, 882-06-4 , is also frequently associated with the (E)- or trans-isomer[4][5]. For the purpose of this guide, we will refer to the general CAS number 619-89-6 for 4-nitrocinnamic acid, while specifying the isomer where data is available.

Table 1: Physicochemical Data for 4-Nitrocinnamic Acid Isomers

| Property | (E)-4-Nitrocinnamic acid | (Z)-4-Nitrocinnamic acid | Reference(s) |

| CAS Number | 619-89-6, 882-06-4 | Not definitively assigned | [1][2][3][4][5] |

| Molecular Formula | C₉H₇NO₄ | C₉H₇NO₄ | [6] |

| Molecular Weight | 193.16 g/mol | 193.16 g/mol | [1] |

| Appearance | White to yellow crystalline powder | Typically in solution or as a mixture with the (E)-isomer | [2][3] |

| Melting Point | 288-291 °C (decomposes) | Not reported for the pure compound | |

| Solubility | Sparingly soluble in water | Not reported for the pure compound | [3] |

Synthesis and Experimental Protocols

The standard synthesis of (E)-4-nitrocinnamic acid involves the Perkin reaction, which is a condensation reaction between an aromatic aldehyde (4-nitrobenzaldehyde) and an acid anhydride (acetic anhydride) in the presence of a weak base (sodium acetate). A similar procedure is well-documented for the synthesis of m-nitrocinnamic acid[7].

Experimental Protocol: Perkin Reaction for (E)-4-Nitrocinnamic Acid

-

Reactants:

-

4-Nitrobenzaldehyde

-

Acetic anhydride

-

Freshly fused sodium acetate

-

-

Procedure: a. In a round-bottom flask equipped with a reflux condenser, combine 4-nitrobenzaldehyde, freshly fused sodium acetate, and acetic anhydride. b. Heat the mixture in an oil bath at approximately 180°C for several hours (e.g., 13 hours as described for the meta-isomer)[7]. c. After cooling slightly, pour the reaction mixture into a beaker of water to precipitate the crude product. d. Filter the solid product via suction filtration and wash thoroughly with water. e. For purification, dissolve the crude product in a dilute aqueous ammonia solution. f. Filter the solution to remove any insoluble impurities. g. Re-precipitate the purified acid by slowly adding the ammonium salt solution to a dilute solution of a strong acid, such as sulfuric acid[7]. h. Filter the purified (E)-4-nitrocinnamic acid, wash with a small amount of cold water, and dry. Recrystallization from ethanol can be performed for further purification[7].

Diagram 1: Synthesis of (E)-4-Nitrocinnamic Acid via Perkin Reaction

Caption: Synthesis of (E)-4-Nitrocinnamic Acid.

The (Z)-isomer of 4-nitrocinnamic acid can be prepared by the photochemical isomerization of the (E)-isomer. This process involves irradiating a solution of (E)-4-nitrocinnamic acid with ultraviolet (UV) light, which promotes the conversion to the (Z)-isomer until a photostationary state is reached[8].

Experimental Protocol: Photochemical Isomerization

-

Starting Material: Pure (E)-4-nitrocinnamic acid.

-

Solvent: A suitable organic solvent such as methanol or acetonitrile.

-

Apparatus: A UV photoreactor equipped with a mercury lamp or another UV light source.

-

Procedure: a. Prepare a solution of (E)-4-nitrocinnamic acid in the chosen solvent. b. Place the solution in the photoreactor and irradiate with UV light. The progress of the isomerization can be monitored by techniques such as ¹H NMR spectroscopy or HPLC. c. A new signal corresponding to the olefinic protons of the (Z)-isomer will appear in the ¹H NMR spectrum (e.g., around 5.82 ppm for a similar cinnamic acid derivative)[9]. d. The conversion will proceed until a photostationary state (an equilibrium mixture of both isomers) is reached.

-

Separation: a. The separation of the (Z) and (E) isomers can be challenging. Techniques such as fractional crystallization or preparative high-performance liquid chromatography (HPLC) may be employed[8]. A patent also describes a method for converting the trans isomer to the cis isomer with a conversion rate of 25-55% under sunlight irradiation[10].

Diagram 2: Photochemical Isomerization of 4-Nitrocinnamic Acid

Caption: Reversible isomerization of 4-nitrocinnamic acid.

Spectral Data

The characterization of 4-nitrocinnamic acid isomers is primarily achieved through spectroscopic methods.

Table 2: Spectroscopic Data for 4-Nitrocinnamic Acid

| Technique | (E)-4-Nitrocinnamic Acid Data | (Z)-4-Nitrocinnamic Acid Data | Reference(s) |

| ¹H NMR (DMSO-d₆, δ in ppm) | 8.22-8.20 (d, J=8 Hz, 2H), 7.94-7.92 (d, J=8 Hz, 2H), 7.68-7.64 (d, J=16 Hz, 1H), 6.72-6.68 (d, J=16 Hz, 1H) | A new signal for the cis-isomer appears at 5.82 ppm upon irradiation of a similar cinnamic acid derivative. | [9] |

| ¹³C NMR (DMSO-d₆, δ in ppm) | 167.03, 147.96, 141.34, 140.75, 129.29, 123.93, 123.61 | Not available for the pure compound. | [11] |

| IR (KBr, cm⁻¹) | Peaks corresponding to C=O, C=C, NO₂, and O-H stretching. | Not available for the pure compound. | [6] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 193. | Expected to be the same as the (E)-isomer. | [4][6] |

Biological Activities

Cinnamic acid and its derivatives have been reported to exhibit a range of biological activities, including antimicrobial and enzyme inhibitory effects[12][13][14][15][16][17][18]. The biological activity of 4-nitrocinnamic acid has been investigated, although most studies do not specify the isomer used.

4-Nitrocinnamic acid has demonstrated activity against various microorganisms.

Table 3: Reported Antimicrobial Activity of 4-Nitrocinnamic Acid

| Microorganism | Activity Metric (e.g., MIC) | Reported Value | Reference(s) |

| Bacillus subtilis IFO 3009 | MIC | 891 µM | [12] |

| Escherichia coli IFO 3301 | MIC | 794 µM | [12] |

The presence of the nitro group is believed to enhance the antimicrobial properties of cinnamic acid derivatives[14].

4-Nitrocinnamic acid has been identified as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. This suggests potential applications in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. The inhibitory mechanism is an area of ongoing research.

Diagram 3: Proposed Mechanism of Tyrosinase Inhibition

Caption: Inhibition of melanin synthesis by 4-nitrocinnamic acid.

Conclusion

(Z)-4-Nitrocinnamic acid remains a challenging compound to study due to the difficulty in its isolation as a pure substance. The readily available (E)-isomer serves as the primary starting material for its photochemical generation. While a specific CAS number for the (Z)-isomer is not clearly defined, its formation can be confirmed spectroscopically. The biological activities of 4-nitrocinnamic acid, particularly its antimicrobial and tyrosinase inhibitory effects, warrant further investigation, with a need for studies that differentiate between the activities of the two isomers. This guide provides a foundational understanding for researchers and professionals in drug development to build upon in their exploration of this and related compounds.

References

- 1. 4-Nitrocinnamic acid, predominantly trans 97 619-89-6 [sigmaaldrich.com]

- 2. 4-Nitrocinnamic Acid 619-89-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. guidechem.com [guidechem.com]

- 4. trans-4-Nitrocinnamic acid | C9H7NO4 | CID 737157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Nitrocinnamic acid | 882-06-4 [chemicalbook.com]

- 6. 4-Nitrocinnamic acid [webbook.nist.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. CN105884618A - Converting method for cis and trans isomers of cinnamic acid compound - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

- 12. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.aip.org [pubs.aip.org]

- 14. sysrevpharm.org [sysrevpharm.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives [pubmed.ncbi.nlm.nih.gov]

- 18. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Nitrocinnamic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of the ortho-, meta-, and para-isomers of nitrocinnamic acid. Detailed experimental protocols for their synthesis via the Perkin and Knoevenagel reactions are presented, along with a summary of their quantitative data and a proposed mechanism for their interaction with cellular signaling pathways.

Introduction

Nitrocinnamic acids are substituted derivatives of cinnamic acid, an unsaturated carboxylic acid with a phenyl substituent. The presence and position of the nitro group on the aromatic ring significantly influence the electronic properties and reactivity of these molecules, making them valuable intermediates in organic synthesis and compounds of interest for pharmacological research. Their structural features, including the conjugated system and the electron-withdrawing nitro group, contribute to their unique chemical and biological activities.

Discovery and History

The synthesis of cinnamic acid derivatives dates back to the 19th century with the development of key condensation reactions. While the exact first synthesis of each nitrocinnamic acid isomer is not definitively documented in a single source, their preparation became feasible through the application of newly discovered synthetic methodologies to nitrated benzaldehydes.

The Perkin reaction , discovered by William Henry Perkin in 1868, provided a general method for the synthesis of unsaturated aromatic acids by reacting an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid. This reaction was likely one of the earliest methods used to synthesize nitrocinnamic acids from their respective nitrobenzaldehyde precursors.

The Knoevenagel condensation , developed by Emil Knoevenagel in the 1890s, offered another versatile route. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine or piperidine.

Early 20th-century publications, such as those by Thayer (1925) and Dakin (1909-1910), describe the synthesis of m-nitrocinnamic acid, indicating that these compounds were being actively investigated during this period for their chemical properties and potential applications.

Physicochemical Properties

The ortho, meta, and para isomers of nitrocinnamic acid exhibit distinct physical and chemical properties due to the different positions of the nitro group on the benzene ring. These properties are summarized in the tables below.

Table 1: Physical Properties of Nitrocinnamic Acid Isomers

| Property | o-Nitrocinnamic Acid | m-Nitrocinnamic Acid | p-Nitrocinnamic Acid |

| Appearance | Bright yellow crystals | Pale yellow solid | Light yellow crystals |

| Melting Point (°C) | 243-245 | 192-194 | 285-288 |

| Boiling Point (°C) | 329.36 (rough estimate) | Decomposes | 329.36 (rough estimate) |

| Water Solubility | Insoluble | Sparingly soluble | Insoluble |

| Solubility in Organic Solvents | Soluble in ethanol, dichloromethane | Soluble in ethanol, benzene | Soluble in ethanol |

Table 2: Spectroscopic Data of Nitrocinnamic Acid Isomers

| Isomer | 1H NMR (ppm) | 13C NMR (ppm) |

| o-Nitrocinnamic Acid | δ 8.06-8.04 (d, J = 8 Hz, 1H), 7.92-7.90 (d, J = 8 Hz, 1H), 7.87-7.83 (d, J = 16 Hz, 1H), 7.77-7.72 (t, J = 8 Hz, 1H), 7.65-7.61 (t, J = 8 Hz, 1H), 6.51-6.47 (d, J = 16 Hz, 1H) | δ 168.0, 159.7, 144.4, 130.9, 125.3, 115.9, 115.4 |

| m-Nitrocinnamic Acid | δ 8.49 (s, 1H), 8.23-8.20, 8.17-8.15 (dd, J = 8 Hz, 2H), 7.73-7.69 (d, J = 16 Hz, 1H), 7.71-7.69 (d, J = 8 Hz, 1H), 6.78-6.74 (d, J = 16 Hz, 1H) | δ 167.1, 148.2, 141.1, 136.0, 133.9, 130.2, 124.5, 123.9, 122.2 |

| p-Nitrocinnamic Acid | δ 8.26 (d, J = 8.8 Hz, 2H), 7.84 (d, J = 8.8 Hz, 2H), 7.71 (d, J = 16.0 Hz, 1H), 6.69 (d, J = 16.0 Hz, 1H) | δ 167.0, 147.9, 141.3, 140.7, 129.3, 123.9, 123.6 |

Experimental Protocols for Synthesis

The following sections provide detailed methodologies for the synthesis of nitrocinnamic acid isomers.

Perkin Reaction

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids.

Caption: General workflow for the Perkin reaction synthesis of nitrocinnamic acid isomers.

Detailed Protocol for m-Nitrocinnamic Acid:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 50 g (0.33 mole) of m-nitrobenzaldehyde, 40 g (0.48 mole) of freshly fused sodium acetate, and 70 g (0.68 mole) of acetic anhydride.

-

Reaction: Thoroughly mix the reactants and heat the mixture in an oil bath at 180°C for approximately 13 hours.

-

Isolation: After cooling slightly, pour the reaction mixture into 200-300 mL of water and filter the resulting solid by suction. Wash the solid several times with water.

-

Purification: Dissolve the crude product in a solution of 20 mL of aqueous ammonia (sp. gr. 0.9) in about 200 mL of water. Filter the solution to remove any insoluble material. Pour the filtrate into a solution of 15 mL of concentrated sulfuric acid in about 200 mL of water to precipitate the m-nitrocinnamic acid.

-

Recrystallization: For a purer product, recrystallize the precipitated solid from boiling 95% ethanol or benzene. The expected yield is 47-49 g (74-77% of the theoretical amount).

Knoevenagel Condensation

The Knoevenagel condensation provides an alternative and often milder route to nitrocinnamic acids.

Caption: General workflow for the Knoevenagel condensation synthesis of nitrocinnamic acid isomers.

Detailed Protocol for p-Nitrocinnamic Acid:

-

Reactant Preparation: Dissolve 0.015 mol of p-nitrobenzaldehyde and 0.02 mol of malonic acid in 5 mL of pyridine in a round-bottom flask.

-

Catalyst Addition: Add 0.15 mL of piperidine to the reaction mixture.

-

Reaction: Reflux the mixture at 70°C for 5 hours.

-

Isolation and Purification: After cooling, add 5 mL of concentrated HCl and 40 mL of cold water. Collect the resulting solid by suction filtration, wash it with cold water, and recrystallize from ethanol.

Biological Activity and Signaling Pathways

Cinnamic acid and its derivatives, including the nitrocinnamic acids, have garnered significant attention for their diverse pharmacological activities, which include anti-inflammatory, antioxidant, and anticancer properties. While the specific signaling pathways for each nitrocinnamic acid isomer are not extensively characterized, the known effects of related compounds suggest a plausible mechanism of action involving the modulation of key inflammatory pathways.

One of the primary signaling cascades implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway. Cinnamic acid derivatives have been shown to inhibit the activation of NF-κB. A proposed mechanism for this inhibition by nitrocinnamic acid is outlined below.

Caption: Proposed mechanism of nitrocinnamic acid inhibiting the NF-κB signaling pathway.

In this proposed pathway, inflammatory stimuli activate the IKK complex, which then phosphorylates IκB, the inhibitory subunit of NF-κB. This phosphorylation leads to the ubiquitination and subsequent degradation of IκB, releasing the active NF-κB dimer (p50/p65). The active NF-κB then translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. Nitrocinnamic acid is hypothesized to exert its anti-inflammatory effects by inhibiting the activity of the IKK complex, thereby preventing the degradation of IκB and keeping NF-κB in its inactive state in the cytoplasm.

Conclusion

The ortho-, meta-, and para-isomers of nitrocinnamic acid are historically significant compounds with distinct physicochemical properties. Their synthesis, primarily through the Perkin and Knoevenagel reactions, is well-established, providing accessible routes to these versatile chemical intermediates. The growing body of research on the pharmacological activities of cinnamic acid derivatives suggests that nitrocinnamic acids may hold therapeutic potential, particularly in the context of inflammatory diseases. Further investigation into their specific interactions with cellular signaling pathways, such as the NF-κB pathway, will be crucial in elucidating their mechanisms of action and advancing their potential applications in drug development.

Technical Guide to Health and Safety for Handling 4-Nitrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety considerations, handling procedures, and relevant biological data for 4-nitrocinnamic acid (CAS No. 619-89-6). The information is intended to support safe laboratory practices and inform risk assessments in research and development settings.

Chemical and Physical Properties

4-Nitrocinnamic acid is a yellow crystalline powder.[1] It is characterized by the presence of a nitro group and a carboxylic acid functional group on a cinnamic acid backbone.[1] Key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 619-89-6 | [2][3] |

| Molecular Formula | C₉H₇NO₄ | [2][4] |

| Molecular Weight | 193.16 g/mol | [2][4] |

| Appearance | Yellow crystalline powder | [1][4] |

| Melting Point | 289 °C (decomposes) | [5][6] |

| Boiling Point | 346 °C at 760 mmHg | [3] |

| Solubility | Sparingly soluble in water, soluble in ethanol, acetone, DMSO. | [1][7][8] |

| Stability | Stable under recommended storage conditions. | [1][3] |

Hazard Identification and GHS Classification

4-Nitrocinnamic acid is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2] It is crucial to be aware of its GHS classification for proper handling and risk mitigation.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Pictograms:

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Work in a well-ventilated area. Use only outdoors or in a chemical fume hood.[2][3]

-

Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.[2][9]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear approved safety glasses with side-shields or goggles. A face shield may be appropriate for certain operations.[2]

-

Skin Protection: Wear protective gloves (chemically resistant) and a laboratory coat.[2]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH- or CEN-certified respirator.[2]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[3]

Storage Conditions

-

Store away from incompatible substances such as strong oxidizing agents, strong acids, and strong alkalis.[3]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure. The logical flow for responding to an exposure event is outlined below.

Accidental Release Measures

In case of a spill, follow established emergency procedures to contain and clean up the material safely.

Toxicological and Biological Information

Summary of Toxicological Effects

-

Acute Effects: Causes irritation to the skin, eyes, and respiratory system.[2] Skin contact may lead to inflammation, itching, scaling, and redness.[2] Eye contact can cause redness, pain, and severe damage.[2] Inhalation may irritate the lungs and respiratory system.[2] Harmful if swallowed.[3]

-

Chronic Effects: No specific data on chronic toxicity is available. It is not classified as a carcinogen by IARC, NTP, or OSHA.[2]

-

Quantitative Data: Acute toxicity data is limited. One source notes a lethal dose greater than 250 mg/kg in intraperitoneal studies with mice, which caused changes in motor activity and ataxia.[4]

Biological Activity: Tyrosinase Inhibition

4-Nitrocinnamic acid has been identified as a photosensitive compound with inhibitory effects on tyrosinase, a key enzyme in melanin synthesis.[8] Understanding its interaction with biological targets like tyrosinase is relevant for drug development and toxicology.

Experimental Protocol: Tyrosinase Inhibition Assay

The following section outlines a typical experimental methodology used to characterize the inhibitory effect of 4-nitrocinnamic acid on tyrosinase, based on published studies. This protocol is intended for informational purposes for a qualified scientific audience.

Principle

The assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase. The enzyme catalyzes the oxidation of substrates like L-tyrosine or L-DOPA, leading to the formation of dopachrome, which can be quantified spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 475 nm). The rate of dopachrome formation is inversely proportional to the inhibitory activity of the test compound.

Materials

-

Mushroom Tyrosinase

-

L-DOPA (substrate)

-

4-Nitrocinnamic acid (test inhibitor)

-

Phosphate buffer (e.g., pH 6.8)

-

Spectrophotometer (plate reader or cuvette-based)

-

96-well plates or cuvettes

Methodology

Procedure Steps:

-

Preparation: Prepare stock solutions of mushroom tyrosinase, L-DOPA, and 4-nitrocinnamic acid in an appropriate buffer.

-

Assay Setup: In a 96-well plate or cuvette, combine the buffer, tyrosinase solution, and varying concentrations of 4-nitrocinnamic acid. Include control wells without the inhibitor.

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a short period to facilitate binding.

-

Reaction Initiation: Start the enzymatic reaction by adding the L-DOPA substrate to all wells.

-

Measurement: Immediately begin monitoring the change in absorbance over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percentage of inhibition for each concentration of 4-nitrocinnamic acid relative to the control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be calculated. Further kinetic analysis, such as Lineweaver-Burk plots, can be used to determine the mechanism of inhibition.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. Waste generators must determine if a discarded chemical is classified as hazardous waste. Do not allow the product to enter drains or waterways.[2]

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety review or professional judgment. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling any chemical.

References

- 1. tyrosinase activity assay: Topics by Science.gov [science.gov]

- 2. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. attogene.com [attogene.com]

- 7. [PDF] Structure-activity relationships of anti-tyrosinase and antioxidant activities of cinnamic acid and its derivatives. | Semantic Scholar [semanticscholar.org]

- 8. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: (Z)-4-Nitrocinnamic Acid as a Photosensitive Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-4-Nitrocinnamic acid is a versatile photosensitive protecting group, often referred to as a "photocage," utilized in organic synthesis and chemical biology to mask the reactivity of various functional groups. This strategy allows for the precise control over the release of bioactive molecules or the activation of specific chemical transformations through the application of light. The core principle lies in the temporary installation of the (Z)-4-nitrocinnamoyl group onto a functional moiety, rendering it inert to specific reaction conditions. Subsequent irradiation with light of a suitable wavelength induces a photochemical reaction that cleaves the protecting group, liberating the original functional group with high spatial and temporal resolution. This "traceless" deprotection method, which avoids the need for chemical reagents, is particularly valuable in sensitive biological systems and complex multi-step syntheses.

The photosensitivity of the 4-nitrocinnamate moiety is attributed to the nitrobenzyl chromophore, which undergoes a well-established intramolecular rearrangement upon photoexcitation, leading to the cleavage of the protected group. While the trans or (E) isomer is typically more stable, the cis or (Z) isomer is often the photoactive form in cleavage reactions.

This document provides detailed application notes and experimental protocols for the use of (Z)-4-Nitrocinnamic acid as a photosensitive protecting group for alcohols, amines, and carboxylic acids.

Physicochemical Properties of 4-Nitrocinnamic Acid

A summary of the key physicochemical properties of 4-nitrocinnamic acid (predominantly the trans isomer, as it is more commonly available) is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₉H₇NO₄ | [1][2] |

| Molecular Weight | 193.16 g/mol | [1] |

| Appearance | Yellow powder | [1] |

| Melting Point | 289 °C (decomposes) | [1] |

| CAS Number | 619-89-6 (trans) | [1] |

| Solubility | Sparingly soluble in water, more soluble in organic solvents like ethanol and acetone. | [3] |

General Experimental Workflow

The overall process of utilizing (Z)-4-nitrocinnamic acid as a photosensitive protecting group involves two main stages: the protection of the functional group of interest and the subsequent light-induced deprotection. The general workflow is depicted in the diagram below.

Protocols for Protection of Functional Groups

The following protocols describe the general procedures for the attachment of the (Z)-4-nitrocinnamoyl group to alcohols, amines, and carboxylic acids. These are based on standard organic synthesis methodologies and may require optimization for specific substrates.

Protection of Alcohols (Esterification)

This protocol describes the formation of a (Z)-4-nitrocinnamate ester from an alcohol.

Workflow for Alcohol Protection:

Materials:

-

Alcohol substrate

-

(Z)-4-Nitrocinnamic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous pyridine or triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (Z)-4-nitrocinnamic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours or until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude (Z)-4-nitrocinnamoyl chloride.

-

Esterification: Dissolve the alcohol substrate (1.0 eq) in anhydrous DCM in a separate flask under an inert atmosphere. Add anhydrous pyridine or TEA (1.5 eq). Cool the solution to 0 °C and add a solution of the crude (Z)-4-nitrocinnamoyl chloride in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the pure (Z)-4-nitrocinnamate ester.[4][5]

Protection of Amines (Amide Formation)

This protocol outlines the formation of a (Z)-4-nitrocinnamide from a primary or secondary amine.

Workflow for Amine Protection:

Materials:

-

Amine substrate (primary or secondary)

-

(Z)-4-Nitrocinnamic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or diisopropylethylamine (DIPEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Appropriate solvents for recrystallization or column chromatography

Procedure:

-

Acid Chloride Formation: Prepare (Z)-4-nitrocinnamoyl chloride from (Z)-4-nitrocinnamic acid as described in the alcohol protection protocol.

-

Amidation: Dissolve the amine substrate (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere. Add TEA or DIPEA (2.0 eq). Cool the solution to 0 °C and add a solution of the crude (Z)-4-nitrocinnamoyl chloride in the same anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Workup: After the reaction is complete, dilute the mixture with DCM and wash sequentially with water, 1 M HCl (if the amine is not acid-sensitive), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure (Z)-4-nitrocinnamide.[6][7][8][9]

Protection of Carboxylic Acids (Anhydride Formation)

This protocol details the formation of a mixed anhydride between (Z)-4-nitrocinnamic acid and another carboxylic acid.

Workflow for Carboxylic Acid Protection:

Materials:

-

Carboxylic acid substrate

-

(Z)-4-Nitrocinnamic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Anhydrous pyridine or triethylamine (TEA)

Procedure:

-

Acid Chloride Formation: Prepare (Z)-4-nitrocinnamoyl chloride from (Z)-4-nitrocinnamic acid as described in the alcohol protection protocol.

-

Carboxylate Formation: In a separate flask, dissolve the carboxylic acid to be protected (1.0 eq) in anhydrous DCM or diethyl ether and add anhydrous pyridine or TEA (1.1 eq) at 0 °C.

-

Anhydride Formation: Slowly add a solution of the crude (Z)-4-nitrocinnamoyl chloride in the same anhydrous solvent to the carboxylate solution at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2-6 hours. A precipitate of pyridinium or triethylammonium chloride will form.

-

Workup: Filter the reaction mixture to remove the salt precipitate. Wash the filtrate with cold water and brine if necessary.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The mixed anhydride is often used in the next step without further purification, but can be purified by crystallization if necessary.[10][11][12][13][14]

Protocol for Photocleavage

The deprotection of the (Z)-4-nitrocinnamoyl group is achieved by irradiation with UV light. The optimal wavelength and duration of irradiation will depend on the specific substrate and solvent system.

Workflow for Photocleavage:

Materials:

-

(Z)-4-Nitrocinnamoyl-protected substrate

-

Appropriate solvent (e.g., methanol, acetonitrile, dichloromethane, often with some water)

-

Photochemical reactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp with a filter for 350-365 nm)

-

Quartz or borosilicate glass reaction vessel

-

Analytical instruments for monitoring (TLC, HPLC, UV-Vis spectrophotometer)[15][16][17][18][19]

Procedure:

-

Sample Preparation: Dissolve the protected compound in a suitable solvent in a quartz or borosilicate glass reaction vessel. The concentration should be adjusted to ensure sufficient light penetration. Degassing the solution by bubbling with nitrogen or argon for 15-30 minutes can improve the efficiency of the photoreaction by removing oxygen, which can quench the excited state.

-

Irradiation: Place the reaction vessel in the photochemical reactor and irradiate with a UV lamp at the appropriate wavelength (typically in the range of 350-365 nm). The reaction temperature should be controlled, often by using a cooling system for the lamp.[20][21][22]

-

Monitoring: Monitor the progress of the photocleavage reaction at regular intervals using an appropriate analytical technique such as TLC, HPLC, or UV-Vis spectroscopy.[15][18][19][23] The disappearance of the starting material and the appearance of the deprotected product can be tracked.

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be redissolved in a suitable solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the 4-nitrocinnamic acid byproduct, followed by a wash with brine.

-

Purification: Dry the organic layer, concentrate, and purify the deprotected product by column chromatography, recrystallization, or another suitable method.

Quantitative Data

Specific quantitative data for the photocleavage of (Z)-4-nitrocinnamic acid protected compounds is not extensively reported in the literature. However, data from analogous nitrophenyl-containing photolabile protecting groups can provide an estimate of the expected performance.

| Protected Functional Group | Analogous Protecting Group | Wavelength (nm) | Quantum Yield (Φ) | Cleavage Efficiency | Reference |

| Carboxylic Acid | 2-Nitrobenzyl | ~350 | 0.1 - 0.5 | High | (Adapted from general knowledge on nitrobenzyl groups) |

| Amine (as carbamate) | 2-Nitrobenzyloxycarbonyl (Cbz-NO₂) | ~350 | 0.05 - 0.2 | Moderate to High | (Adapted from general knowledge on nitrobenzyl groups) |

| Alcohol (as ether) | 2-Nitrobenzyl | ~350 | 0.1 - 0.4 | High | (Adapted from general knowledge on nitrobenzyl groups) |

Note: The quantum yield and cleavage efficiency are highly dependent on the substrate, solvent, pH, and irradiation conditions. The values in Table 2 are indicative and should be determined experimentally for each specific application. The efficiency of photocleavage can be monitored by UV-Vis spectroscopy by observing the decrease in absorbance of the protected compound and the increase in absorbance of the byproducts.[24]

Conclusion

(Z)-4-Nitrocinnamic acid serves as a valuable photosensitive protecting group for a range of functional groups. Its removal under neutral conditions using light makes it an attractive option for syntheses involving sensitive molecules and for applications in chemical biology where spatiotemporal control is crucial. The protocols provided herein offer a general framework for the application of this photocleavable protecting group. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.

References

- 1. 4-Nitrocinnamic acid, predominantly trans 97 619-89-6 [sigmaaldrich.com]

- 2. 4-Nitrocinnamic acid [webbook.nist.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 8. researchgate.net [researchgate.net]

- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]

- 11. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Khan Academy [khanacademy.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. mdpi.com [mdpi.com]

- 18. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. scribd.com [scribd.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. beilstein-journals.org [beilstein-journals.org]

- 24. researchgate.net [researchgate.net]

Experimental protocol for the synthesis of (Z)-4-Nitrocinnamic acid

Abstract

This application note provides a detailed experimental protocol for the synthesis of (Z)-4-Nitrocinnamic acid, a valuable building block for researchers, scientists, and professionals in drug development. The synthesis is a two-step process commencing with the preparation of the thermodynamically stable (E)-4-Nitrocinnamic acid via a Perkin condensation. This is followed by a photochemical isomerization of the (E)-isomer to the desired (Z)-isomer. This document outlines the necessary reagents, detailed procedural steps, and expected outcomes, including characterization data. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

Cinnamic acids and their derivatives are important intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other fine chemicals. The geometric isomers of these compounds, (E) and (Z), can exhibit different biological activities and chemical properties. While the (E)-isomer of 4-Nitrocinnamic acid is readily synthesized, the preparation of the less stable (Z)-isomer requires a specific isomerization step. This protocol details a reliable method for the synthesis of (E)-4-Nitrocinnamic acid and its subsequent conversion to (Z)-4-Nitrocinnamic acid through photochemical isomerization.

Materials and Methods

Reagents and Equipment

| Reagent/Equipment | Specifications |

| 4-Nitrobenzaldehyde | Reagent grade |

| Acetic anhydride | Reagent grade |

| Sodium acetate | Anhydrous, reagent grade |

| Ethanol | 95% |

| Hydrochloric acid | Concentrated |

| Dichloromethane | Reagent grade |

| Round-bottom flask | 250 mL |

| Reflux condenser | |

| Heating mantle | |

| UV photoreactor | (e.g., with a medium-pressure mercury lamp) |

| Quartz reaction vessel | |

| Magnetic stirrer | |

| Buchner funnel | |

| Standard glassware | |

| Rotary evaporator | |

| Column chromatography setup | (Silica gel) |

Experimental Protocols

Step 1: Synthesis of (E)-4-Nitrocinnamic Acid

The synthesis of (E)-4-Nitrocinnamic acid is achieved through a Perkin condensation reaction.

-

Reaction Setup: In a 250 mL round-bottom flask, combine 15.1 g (0.1 mol) of 4-nitrobenzaldehyde, 8.2 g (0.1 mol) of anhydrous sodium acetate, and 30 mL of acetic anhydride.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture in a heating mantle to reflux for 5 hours with continuous stirring.

-

Work-up: Allow the reaction mixture to cool to room temperature and then pour it into 250 mL of cold water while stirring.

-

Isolation: The crude (E)-4-Nitrocinnamic acid will precipitate. Isolate the solid product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water.

-

Purification: Recrystallize the crude product from 95% ethanol to yield pure (E)-4-Nitrocinnamic acid. Dry the purified crystals in a desiccator.

Step 2: Synthesis of (Z)-4-Nitrocinnamic Acid via Photochemical Isomerization

The conversion of the (E)-isomer to the (Z)-isomer is accomplished by photochemical isomerization. Under sunlight irradiation, the conversion rate of trans-phenyl acrylate compounds to their cis isomers is reported to be between 25-55%.[1]

-

Solution Preparation: Prepare a dilute solution of (E)-4-Nitrocinnamic acid in a suitable solvent such as ethanol or acetonitrile in a quartz reaction vessel.

-

Irradiation: Place the quartz vessel in a UV photoreactor and irradiate the solution with a medium-pressure mercury lamp. The progress of the isomerization can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Solvent Removal: Once the desired conversion is achieved (or a photostationary state is reached), remove the solvent using a rotary evaporator.

-

Separation of Isomers: The resulting mixture of (E) and (Z) isomers can be separated by column chromatography on silica gel, eluting with a solvent system such as a mixture of hexane and ethyl acetate with a small amount of acetic acid. Alternatively, high-pressure liquid chromatography (HPLC) can be employed for the separation of cis and trans isomers of hydroxycinnamic acids.[2]

-

Isolation: Collect the fractions containing the (Z)-isomer and remove the solvent to yield pure (Z)-4-Nitrocinnamic acid.

Results and Characterization

The successful synthesis of both isomers can be confirmed by their physical and spectroscopic properties.

| Compound | Form | Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |

| (E)-4-Nitrocinnamic acid | Pale yellow solid | ~70-80 | 286-289 | 8.22 (d, 2H), 7.93 (d, 2H), 7.67 (d, 1H, J=16 Hz), 6.70 (d, 1H, J=16 Hz) | 167.0, 147.9, 145.9, 141.2, 129.1, 127.1, 123.6 |

| (Z)-4-Nitrocinnamic acid | White to off-white solid | 25-55 (isomerization) | 133-137 | Characteristic upfield shift of vinylic protons and a smaller coupling constant (J≈12 Hz) compared to the (E)-isomer. | Characteristic shifts for the (Z)-isomer. |

Experimental Workflow

Caption: A workflow diagram illustrating the two-step synthesis of (Z)-4-Nitrocinnamic acid.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of (Z)-4-Nitrocinnamic acid. The two-step procedure, involving the initial synthesis of the (E)-isomer followed by photochemical isomerization, is a reliable method for obtaining the desired (Z)-isomer. The provided characterization data will aid researchers in confirming the identity and purity of their synthesized compounds. This protocol is intended to be a valuable resource for professionals in the fields of chemical synthesis and drug development.

References

Applications of (Z)-4-Nitrocinnamic Acid in Materials Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals